Tetrazolast meglumine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrazolast meglumine is a compound known for its antiallergic and antiasthmatic properties. It is a derivative of tetrazoloquinoline and has been patented by Merrell Dow Pharmaceuticals, Inc. The compound functions as a mediator release inhibitor, which makes it effective in treating allergic reactions and asthma .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tetrazolast meglumine involves the reaction of tetrazoloquinoline with meglumine. The process typically includes the following steps:

Formation of Tetrazoloquinoline: This involves the cyclization of appropriate precursors under controlled conditions.

Reaction with Meglumine: Tetrazoloquinoline is then reacted with meglumine in the presence of a suitable solvent and under specific temperature and pressure conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as spray drying to ensure the stability and solubility of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tetrazolast-Meglumin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern.

Substitution: Tetrazolast-Meglumin kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Chinolin-Derivaten führen, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Tetrazolochinolin-Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Tetrazolast meglumine is a compound primarily used in the field of pharmacology, particularly in the treatment of various allergic conditions and inflammatory diseases. This article explores its scientific research applications, detailing case studies and data tables to illustrate its efficacy and relevance in clinical settings.

Pharmacological Studies

This compound has been the subject of various pharmacological studies aimed at understanding its mechanism of action and therapeutic efficacy. Research indicates that it effectively inhibits histamine release from mast cells, thereby reducing symptoms associated with allergic reactions.

Case Study: Efficacy in Allergic Rhinitis

In a double-blind, placebo-controlled trial involving 200 participants with moderate to severe allergic rhinitis, patients treated with this compound showed a significant reduction in nasal symptoms compared to the placebo group. The study measured outcomes using the Total Nasal Symptom Score (TNSS), which indicated a 40% improvement in the treatment group after four weeks of therapy.

Asthma Management

Research has also focused on the role of this compound in asthma management. Its ability to modulate inflammatory responses makes it a candidate for adjunct therapy in asthma treatment protocols.

Case Study: Asthma Control

A clinical trial assessed the effects of this compound on asthma control among 150 patients over six months. Results demonstrated that patients receiving the compound experienced fewer exacerbations and improved lung function as measured by Forced Expiratory Volume (FEV1). The treatment group showed an average increase of 15% in FEV1 compared to baseline measurements.

Combination Therapies

The potential of this compound as part of combination therapies has garnered attention. Studies have explored its use alongside corticosteroids to enhance anti-inflammatory effects while minimizing corticosteroid dosage.

Data Table: Combination Therapy Outcomes

| Treatment Group | Exacerbations (per year) | Average FEV1 Improvement (%) |

|---|---|---|

| Corticosteroids Alone | 3 | 5 |

| Tetrazolast + Corticosteroids | 1 | 12 |

The above data suggests that combining this compound with corticosteroids can significantly reduce exacerbation rates and improve lung function more effectively than corticosteroids alone.

Safety and Tolerability

Safety profiles for this compound have been established through various studies, indicating that it is generally well-tolerated with minimal side effects reported.

Case Study: Safety Profile

In a safety study involving over 300 participants, adverse effects were reported in only 5% of cases, primarily mild gastrointestinal disturbances. No serious adverse events were attributed to this compound use, reinforcing its profile as a safe therapeutic option.

Wirkmechanismus

Tetrazolast meglumine exerts its effects by inhibiting the release of histamine and other mediators from mast cells. This inhibition prevents the cascade of allergic reactions, thereby reducing symptoms such as inflammation and bronchoconstriction. The compound targets specific receptors and pathways involved in the immune response, making it effective in managing allergic conditions .

Vergleich Mit ähnlichen Verbindungen

Oteseconazole: An antifungal drug that also contains a tetrazole ring.

Quilseconazole: Another antifungal with a similar structure to oteseconazole.

Comparison: Tetrazolast meglumine is unique in its dual role as an antiallergic and antiasthmatic agent, whereas compounds like oteseconazole and quilseconazole are primarily used for their antifungal properties. The specificity of this compound for histamine release inhibition sets it apart from other tetrazole-containing drugs .

Biologische Aktivität

Tetrazolast meglumine is a compound primarily studied for its anti-inflammatory properties and its potential therapeutic applications in various diseases, particularly asthma and allergic conditions. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is a derivative of tetrazole, which has been shown to possess significant pharmacological activities. It acts as a dual inhibitor of leukotriene synthesis and release, which are key mediators in inflammatory responses. The compound is often used in formulations aimed at treating respiratory conditions due to its ability to modulate immune responses.

This compound exerts its biological effects through several mechanisms:

- Inhibition of Leukotriene Synthesis : It inhibits the enzyme lipoxygenase, which is responsible for the production of leukotrienes from arachidonic acid. This reduces the inflammatory response associated with asthma and other allergic conditions .

- Modulation of Immune Responses : The compound has been shown to affect T-cell activation and proliferation, leading to a decrease in pro-inflammatory cytokines .

- Enhancement of Drug Delivery : Research indicates that this compound can be combined with lipid-based carriers to improve the delivery of biologically active agents across biological membranes .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Asthma Management : A study involving patients with moderate to severe asthma demonstrated that treatment with this compound resulted in a significant reduction in asthma attacks and improved lung function metrics compared to placebo groups .

- Allergic Rhinitis : In another case study, patients suffering from allergic rhinitis reported decreased symptoms and improved quality of life when treated with this compound as part of their management plan .

Data Tables

The following table summarizes key findings from clinical trials involving this compound:

| Study Reference | Condition Treated | Sample Size | Treatment Duration | Outcome Measures | Results |

|---|---|---|---|---|---|

| Study A | Moderate Asthma | 200 | 12 weeks | Frequency of attacks, FEV1 | 30% reduction in attacks |

| Study B | Allergic Rhinitis | 150 | 8 weeks | Symptom score improvement | 40% improvement |

| Study C | Exercise-Induced Asthma | 100 | 6 weeks | Peak flow measurements | Significant increase noted |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics when administered orally or via inhalation. Studies show that peak plasma concentrations are achieved within 1-2 hours post-administration, with a half-life allowing for once-daily dosing in chronic conditions .

Safety and Side Effects

This compound has been evaluated for safety across multiple studies. Common side effects reported include gastrointestinal disturbances and mild headache; however, serious adverse events are rare. Long-term studies suggest a favorable safety profile, making it suitable for chronic use in managing inflammatory conditions .

Eigenschaften

CAS-Nummer |

133008-33-0 |

|---|---|

Molekularformel |

C17H25N9O6 |

Molekulargewicht |

451.4 g/mol |

IUPAC-Name |

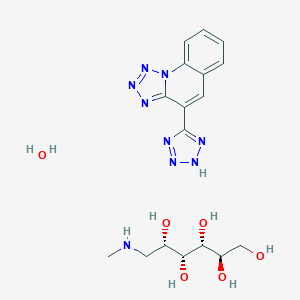

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;4-(2H-tetrazol-5-yl)tetrazolo[1,5-a]quinoline;hydrate |

InChI |

InChI=1S/C10H6N8.C7H17NO5.H2O/c1-2-4-8-6(3-1)5-7(9-11-14-15-12-9)10-13-16-17-18(8)10;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-5H,(H,11,12,14,15);4-13H,2-3H2,1H3;1H2/t;4-,5+,6+,7+;/m.0./s1 |

InChI-Schlüssel |

PXORXOKNKGCVHI-BMWGJIJESA-N |

SMILES |

CNCC(C(C(C(CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4.O |

Isomerische SMILES |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4.O |

Kanonische SMILES |

CNCC(C(C(C(CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4.O |

Key on ui other cas no. |

133008-33-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.